2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS: 877655-13-5) is a thienopyrimidin-4-one derivative with a molecular formula of C20H17FN2O2S2 and a molecular weight of 400.49 g/mol . Its structure features:
- A thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for diverse pharmacological activities.
- A 4-fluorobenzylsulfanyl group at position 2, introducing electronic modulation via the fluorine atom.
- A 2-methoxyphenyl substituent at position 3, contributing steric and solubility properties.
Thienopyrimidin-4-ones are recognized for their roles as enzyme inhibitors (e.g., thymidylate synthase, dihydrofolate reductase) and antimicrobial/antihyperlipaemic agents .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-25-17-5-3-2-4-16(17)23-19(24)18-15(10-11-26-18)22-20(23)27-12-13-6-8-14(21)9-7-13/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOWYMMAXYSBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound’s structure suggests that it may bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylsulfanyl Group
Compound A : 2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Key Difference : Replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent.
- Impact: Chlorine’s higher lipophilicity (Cl vs. F) may enhance membrane permeability but reduce solubility. Molecular weight increases to 416.94 g/mol (C20H16ClN2O2S2) .
Compound B : 3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Key Differences: 2-Oxoethylsulfanyl linker instead of benzylsulfanyl. Additional ethyl and methyl groups on the thienopyrimidine core.
- Steric bulk from ethyl/methyl groups may hinder binding in crowded active sites .
Variations in the Aromatic Substituents
Compound C : 3-(3-Methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- Key Differences :
- 3-Methoxyphenyl (vs. 2-methoxyphenyl in the target compound).
- Morpholinyl-oxoethylsulfanyl group at position 2.
- Impact: The meta-methoxy configuration may reduce π-stacking efficiency compared to the ortho-methoxy group.
Core Modifications: Thieno[2,3-d] vs. Thieno[3,2-d] Pyrimidinones
Compound D : 2-Amino-5-[(4-fluorophenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Key Difference: Thieno[2,3-d]pyrimidin-4-one core (vs. [3,2-d] in the target compound).
- Impact :
Pharmacological and Physicochemical Data Comparison
Structure-Activity Relationship (SAR) Insights
- Electronic Effects : QSAR studies highlight the dominance of electronic parameters (e.g., fluorine’s electronegativity) over lipophilicity or steric factors in antihyperlipaemic activity .
- Substituent Positioning : The ortho -methoxy group in the target compound may optimize steric alignment with target proteins compared to meta -substituted analogs .
Biological Activity
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a thieno ring fused to a pyrimidine structure. The presence of substituents such as fluorophenyl and methoxyphenyl groups significantly influences its biological properties.
Structural Formula
Anticancer Properties
Recent studies have demonstrated that compounds with thieno[3,2-d]pyrimidine structures exhibit notable anticancer activity. For instance, a related study on pyrido[2,3-d]pyrimidines showed promising results in inhibiting cancer cell lines such as NCI-H1975 and A549. The compound B1 , a structural analog, demonstrated an IC50 value of 13 nM against EGFR L858R/T790M, indicating strong kinase inhibitory activity .
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|---|
| B1 | NCI-H1975 | 0.013 | 90.3 |
| B1 | A549 | 0.440 | 96.7 |
| B2 | NCI-H460 | 0.297 | 85.5 |
The mechanism of action of thienopyrimidine derivatives typically involves the inhibition of key signaling pathways associated with cancer cell proliferation. The inhibition of the EGFR pathway is particularly significant, as it plays a crucial role in tumor growth and survival.
Antimicrobial Activity
In addition to anticancer properties, thienopyrimidine compounds have been evaluated for their antimicrobial activities. A study focusing on thieno[3,2-b]pyridine-fused pyrimidin-4(3H)-ones highlighted their effectiveness against various bacterial strains . The structural modifications in these compounds can enhance their interaction with microbial targets.
Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of a thienopyrimidine derivative similar to our compound in mouse models bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the phenyl rings significantly impacted biological activity. For example, compounds with electron-withdrawing groups like fluorine exhibited enhanced inhibitory effects on cancer cell lines compared to their electron-donating counterparts.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this thieno[3,2-d]pyrimidin-4-one derivative?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. The thieno[3,2-d]pyrimidine core is typically constructed via cyclization of thiourea intermediates with α,β-unsaturated ketones, followed by functionalization of the sulfanyl and aryl substituents. Key steps include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used for their polarity and ability to stabilize intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization, while bases (e.g., NaH) facilitate nucleophilic substitutions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., distinguishing 2-methoxyphenyl vs. 4-fluorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI+ for [M+H]⁺ ions) and detects trace impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused thienopyrimidine ring system .
- HPLC : Quantifies purity (>98% for biological assays) using C18 columns and UV detection at 254 nm .
Basic: How can researchers design initial biological activity screening assays for this compound?
Methodological Answer:
- In vitro kinase inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition against kinase targets (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves .
- Anti-inflammatory potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages using ELISA .
Advanced: How can structure-activity relationship (SAR) studies be structured to improve target affinity?
Methodological Answer:
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., trifluoromethyl) moieties to assess steric/electronic effects on receptor binding .
- Scaffold hopping : Synthesize analogs with pyrido[3,4-d]pyrimidin-4-one or triazolo[4,5-d]pyrimidine cores to compare potency .
- Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages to modulate metabolic stability .
Advanced: What mechanistic approaches elucidate this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., PDB: 1M17 for EGFR), prioritizing hydrogen bonds with hinge regions .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins immobilized on CM5 chips .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in lysates .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal validation : Cross-verify cytotoxicity results using clonogenic assays alongside MTT data to rule out false positives from metabolic interference .
- Batch consistency analysis : Compare NMR and HPLC profiles of compound batches to exclude variability in purity/stereochemistry .
- Proteomics profiling : Use phospho-antibody arrays to identify off-target kinase effects that may explain divergent results .
Advanced: What computational methods predict this compound’s ADMET properties?
Methodological Answer:
- Density functional theory (DFT) : Calculate HOMO/LUMO energies to estimate reactivity and metabolic susceptibility (e.g., CYP450 oxidation sites) .
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields and lipid bilayer models .
- QSAR models : Train algorithms on datasets like ChEMBL to predict logP, solubility, and hERG channel liability .
Advanced: How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Methodological Answer:
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
- Dosing regimen : Conduct pilot studies in rodents with IV/PO administration (5–20 mg/kg) and LC-MS/MS plasma analysis to determine t½ and bioavailability .
- Tissue distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography to assess organ accumulation .
Advanced: What strategies mitigate solubility and stability challenges during formulation?
Methodological Answer:
- pH adjustment : Use citrate buffers (pH 4–5) to stabilize the thienopyrimidine core against hydrolysis .
- Co-solvent systems : Combine ethanol (10–20%) with Labrasol® to achieve >500 µg/mL solubility .
- Lyophilization : Freeze-dry with trehalose (1:1 w/w) to produce stable amorphous powders for long-term storage .
Advanced: How can process chemistry be scaled while maintaining yield and purity?
Methodological Answer:
- Flow chemistry : Implement continuous-flow reactors for cyclization steps to reduce reaction times (from 12h to 2h) and improve reproducibility .
- Green solvents : Replace DMF with Cyrene™ (dihydrolevoglucosenone) to enhance sustainability without compromising yield .
- DoE optimization : Use factorial designs (e.g., temperature, catalyst loading) to identify robust operating ranges (e.g., 70–80°C, 5 mol% ZnCl₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
